molecular formula C19H17N3O B2980603 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866050-24-0

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one

Cat. No.: B2980603
CAS No.: 866050-24-0
M. Wt: 303.365
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Description

2-Methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a tricyclic heterocyclic compound characterized by a pyrazolo[1,5-a]quinazolin-5(4H)-one core with methyl and 4-methylbenzyl substituents at the 2- and 4-positions, respectively. These methods involve coupling methyl 2-bromobenzoate derivatives with pyrazole amines in the presence of Cs₂CO₃ and CuI . The 4-methylbenzyl group at the 4-position may enhance lipophilicity and influence receptor binding, as seen in related compounds with benzyl substituents (e.g., CAS 866050-25-1, a 3-(trifluoromethyl)benzyl derivative) .

Properties

IUPAC Name

2-methyl-4-[(4-methylphenyl)methyl]pyrazolo[1,5-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-21-18-11-14(2)20-22(18)17-6-4-3-5-16(17)19(21)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVNSOSOMJCXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC(=NN3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the cyclization of hydrazine derivatives with 1,3-diketones under acidic

Biological Activity

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is C19H17N3OC_{19}H_{17}N_{3}O with a molecular weight of 303.36 g/mol. The compound has been characterized by various methods, including NMR and mass spectrometry, confirming its structure and purity.

PropertyValue
Molecular FormulaC19H17N3OC_{19}H_{17}N_{3}O
Molecular Weight303.36 g/mol
Melting Point288-290 °C
Boiling Point266.77 °C
Density1.415 g/cm³

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[1,5-a]quinazoline derivatives. A screening of a library of such compounds identified several with significant anti-inflammatory activity, particularly through inhibition of nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells (THP-1) . The compound's ability to inhibit lipopolysaccharide (LPS)-induced inflammation suggests that it could be a candidate for developing new anti-inflammatory drugs.

Poly(ADP-ribose) Polymerase Inhibition

Another significant aspect of the biological activity of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives is their role as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). This class of compounds has shown low nanomolar inhibitory activity against PARP-1, which is crucial in DNA repair mechanisms . The structure-activity relationship (SAR) studies indicated that modifications at the 3-position of the pyrazole ring significantly enhanced the inhibitory potency.

In Vitro Studies

A study on a series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives demonstrated their cytotoxic effects against various cancer cell lines. Notably, compounds exhibited IC50 values in the low micromolar range against HeLa and K562 cell lines, indicating strong potential for anticancer applications .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of these compounds with target proteins involved in inflammatory and cancer pathways. The docking results revealed that specific substitutions on the pyrazolo scaffold enhance binding to targets like JNK3 and ERK2, which are critical in mediating inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]quinazolin-5(4H)-one scaffold is highly versatile, with substitutions at the 2-, 3-, 4-, and 8-positions modulating biological activity and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazoloquinazolinone Derivatives

Compound Name/Identifier Substituents Biological Activity Key Findings References
Target Compound 2-Me, 4-(4-MeBenzyl) Not explicitly reported Likely optimized for lipophilicity; structural analog to CNS-active agents. -
10b (Dual mGlu2/mGlu3 NAM) 4-Me, 2-Ph, 8-(Pyrimidin-5-yl) Dual mGlu2/3 negative allosteric modulation Potent in vitro activity (IC₅₀ < 100 nM); high selectivity over other mGluRs.
PARP-1 Inhibitors 2-Ph or polar amides PARP-1 inhibition Submicromolar to nanomolar potency; polar amides enhance binding affinity.
3b (GABAA Modulator) 3-(Thien-2-yl) GABAA receptor modulation Thienyl groups may improve CNS penetration due to π-π interactions.
3r 2-Me, 8-NO₂ Unknown Nitro group introduces electron-withdrawing effects; high melting point (290–292°C).
CAS 866050-25-1 2-Me, 4-[3-(CF₃)Benzyl] Unknown Predicted properties: pKa ~1.14, boiling point ~502°C; CF₃ enhances metabolic stability.

Key Structural Insights

  • 2-Position: Phenyl or methyl groups are common. Polar amides (e.g., in PARP-1 inhibitors) drastically improve potency (nanomolar IC₅₀) compared to nonpolar substituents .
  • 8-Position : Electron-deficient groups (e.g., pyrimidin-5-yl in 10b) contribute to receptor selectivity and potency in mGlu2/mGlu3 modulation .

Physicochemical Properties

  • Melting Points: Nitro-substituted derivatives (e.g., 3r) exhibit higher melting points (~290°C) compared to nonpolar analogs, likely due to increased crystallinity .
  • Lipophilicity : 4-Methylbenzyl and 3-CF₃-benzyl groups increase logP values, as inferred from predicted densities (~1.36 g/cm³ for CAS 866050-25-1) .
  • Acidity : The scaffold’s pKa is influenced by substituents; electron-withdrawing groups (e.g., CF₃) lower pKa, enhancing solubility in basic conditions .

Q & A

Q. Table 1: Synthetic Optimization Parameters

ConditionYield (%)Purity (%)Reference
CuI, H₂O, 100°C85≥95
PPh₃/DEAD, THF70≥95

Q. Table 2: Top1 Inhibition by Substituents

DerivativeIC₅₀ (µM)LogP
4-Methylbenzyl1.23.1
4-Chlorophenyl2.53.5
4-Methoxy5.82.7

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